molecular formula C10H11NO4S B13010974 1-(2-(Methylsulfonyl)cyclopropyl)-4-nitrobenzene

1-(2-(Methylsulfonyl)cyclopropyl)-4-nitrobenzene

Cat. No.: B13010974
M. Wt: 241.27 g/mol
InChI Key: PLZYWCRLGTYBFP-UHFFFAOYSA-N
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Description

1-(2-(Methylsulfonyl)cyclopropyl)-4-nitrobenzene is an organic compound that features a cyclopropyl ring substituted with a methylsulfonyl group and a nitrobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a cyclopropyl precursor with methanesulfonyl chloride in the presence of a base to introduce the methylsulfonyl group . The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Methylsulfonyl)cyclopropyl)-4-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the nitro group to an amine group, potentially altering the compound’s properties and reactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-(2-(Methylsulfonyl)cyclopropyl)-4-aminobenzene .

Scientific Research Applications

1-(2-(Methylsulfonyl)cyclopropyl)-4-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-(Methylsulfonyl)cyclopropyl)-4-nitrobenzene exerts its effects depends on its specific interactions with molecular targets. The nitro group can participate in redox reactions, potentially generating reactive intermediates that interact with biological molecules. The methylsulfonyl group can influence the compound’s solubility and reactivity, affecting its overall behavior in chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Methylsulfonyl)cyclopropyl)-4-aminobenzene: A reduced form of the compound with an amine group instead of a nitro group.

    1-(2-(Methylsulfonyl)cyclopropyl)-4-chlorobenzene: A similar compound with a chlorine substituent instead of a nitro group.

Uniqueness

1-(2-(Methylsulfonyl)cyclopropyl)-4-nitrobenzene is unique due to the presence of both a cyclopropyl ring and a nitro group, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C10H11NO4S

Molecular Weight

241.27 g/mol

IUPAC Name

1-(2-methylsulfonylcyclopropyl)-4-nitrobenzene

InChI

InChI=1S/C10H11NO4S/c1-16(14,15)10-6-9(10)7-2-4-8(5-3-7)11(12)13/h2-5,9-10H,6H2,1H3

InChI Key

PLZYWCRLGTYBFP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1CC1C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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